4-メチルウンベリフェリル β-D-セロビオシド

概要

説明

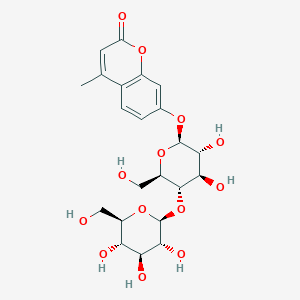

4-Methylumbelliferyl beta-D-cellobioside is a fluorogenic substrate widely used in biochemical assays to measure the activity of cellulases and other glycosidases. This compound is hydrolyzed by these enzymes to release 4-methylumbelliferone, a fluorescent molecule that can be easily detected and quantified. The molecular formula of 4-Methylumbelliferyl beta-D-cellobioside is C22H28O13, and it has a molecular weight of 500.45 g/mol .

科学的研究の応用

4-Methylumbelliferyl beta-D-cellobioside is extensively used in scientific research due to its versatility and sensitivity. Some of its key applications include:

Chemistry: Used as a substrate in enzymatic assays to study the kinetics and mechanisms of cellulases and other glycosidases

Biology: Employed in the analysis of cellulase activity in various organisms, including fungi and bacteria

Medicine: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities in metabolic pathways

Industry: Applied in the screening of cellulase-producing microorganisms for industrial applications, such as biofuel production and waste management

作用機序

Target of Action

The primary target of 4-Methylumbelliferyl beta-D-cellobioside is the enzyme (1,4)-β-Glucanase . This enzyme plays a crucial role in breaking down glucose by disrupting the glycosidic bonds .

Mode of Action

4-Methylumbelliferyl beta-D-cellobioside acts as a substrate for (1,4)-β-Glucanase . It interacts with the enzyme, and this interaction leads to the hydrolysis of the compound, producing a fluorescent product, 4-methylumbelliferone .

Biochemical Pathways

The interaction of 4-Methylumbelliferyl beta-D-cellobioside with (1,4)-β-Glucanase affects the cellulose degradation pathway . The hydrolysis of the compound leads to the production of 4-methylumbelliferone, which can be used to study the kinetics of cellulases .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The hydrolysis of 4-Methylumbelliferyl beta-D-cellobioside by (1,4)-β-Glucanase results in the production of 4-methylumbelliferone , a fluorescent product . This fluorescence can be measured, providing a method to study the activity of the enzyme and the kinetics of cellulases .

生化学分析

Biochemical Properties

4-Methylumbelliferyl beta-D-cellobioside interacts with various enzymes and proteins. It is a substrate for the enzyme cellulase . The interaction between 4-Methylumbelliferyl beta-D-cellobioside and cellulase is crucial for the breakdown of glucose by disrupting the glycosidic bonds .

Cellular Effects

The effects of 4-Methylumbelliferyl beta-D-cellobioside on cells are primarily related to its role as a substrate for cellulase. It influences cell function by participating in the breakdown of glucose, which is a critical process in cellular metabolism .

Molecular Mechanism

At the molecular level, 4-Methylumbelliferyl beta-D-cellobioside is hydrolyzed by the enzyme cellulase, producing fluorescent 4-methylumbelliferone . This process can be used to study the kinetics of cellulases .

Metabolic Pathways

4-Methylumbelliferyl beta-D-cellobioside is involved in the metabolic pathway of glucose breakdown, where it interacts with the enzyme cellulase

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl beta-D-cellobioside typically involves the glycosylation of 4-methylumbelliferone with cellobiose. The reaction is catalyzed by glycosyltransferases or chemical catalysts under controlled conditions. The product is then purified through chromatographic techniques to achieve high purity .

Industrial Production Methods: Industrial production of 4-Methylumbelliferyl beta-D-cellobioside follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then subjected to rigorous quality control measures to ensure consistency and reliability for research applications .

化学反応の分析

Types of Reactions: 4-Methylumbelliferyl beta-D-cellobioside primarily undergoes hydrolysis reactions catalyzed by cellulases and other glycosidases. These enzymes cleave the glycosidic bond, releasing 4-methylumbelliferone .

Common Reagents and Conditions: The hydrolysis reaction typically occurs in aqueous solutions at specific pH levels optimal for enzyme activity. Common reagents include buffer solutions to maintain the desired pH and enzyme preparations containing cellulases or glycosidases .

Major Products: The major product of the hydrolysis reaction is 4-methylumbelliferone, a fluorescent compound that can be detected using spectrophotometric or fluorometric methods .

類似化合物との比較

4-Methylumbelliferyl beta-D-cellobioside is unique due to its high sensitivity and specificity as a fluorogenic substrate. Similar compounds include:

4-Methylumbelliferyl beta-D-glucopyranoside: Used to measure beta-glucosidase activity

4-Methylumbelliferyl beta-D-xylopyranoside: Used to measure beta-xylosidase activity

4-Methylumbelliferyl beta-D-mannopyranoside: Used to measure beta-mannosidase activity

These compounds share similar structures and mechanisms of action but differ in the specific enzymes they target, highlighting the versatility of 4-Methylumbelliferyl beta-D-cellobioside in various research applications .

生物活性

4-Methylumbelliferyl β-D-cellobioside (4-MUC) is a fluorogenic substrate widely used in biochemical assays to measure the activity of enzymes, particularly endo- and exo-(1,4)-β-glucanases. This compound is notable for its role in studying cellulose degradation, as it releases 4-methylumbelliferone (4-MU) upon hydrolysis, which can be quantified fluorometrically. This article explores the biological activity of 4-MUC, its applications in enzyme assays, and relevant research findings.

- Chemical Formula : CHO

- Molecular Weight : 500.46 g/mol

- CAS Number : 72626-61-0

- Appearance : White to almost white powder or crystalline form

- Melting Point : 248 °C (decomposes)

Enzymatic Activity Measurement

4-MUC serves as a substrate for measuring the activity of various glucanases. The hydrolysis of 4-MUC by these enzymes results in the release of fluorescent 4-MU, which can be monitored to quantify enzyme activity.

Key Findings from Research Studies

-

Enzyme Specificity and Activity :

- A study indicated that purified β-glucosidase had low activity against 4-MUC compared to other substrates like p-nitrophenyl β-D-glucopyranoside (p-NPG) and cellobiose. The specific activity for 4-MUC was measured at approximately nmol·mg·min .

- In comparison, the specific activities for more effective substrates were significantly higher, highlighting the selective nature of enzyme-substrate interactions.

- Field Measurements :

- Application in Cellulase Screening :

Tables of Enzymatic Activity

| Substrate | Specific Activity (nmol·mg·min) |

|---|---|

| 4-Methylumbelliferyl β-D-cellobioside | |

| p-Nitrophenyl β-D-glucopyranoside | |

| Cellobiose | |

| Laminarin |

Case Study 1: Purification and Characterization of β-Glucosidase

In a study focused on isolating a β-glucosidase from a microbial source, researchers reported that while the enzyme exhibited some activity against 4-MUC, it was significantly less than against other substrates like cellobiose and p-NPG. This case emphasizes the importance of substrate selection in enzyme assays .

Case Study 2: Environmental Applications

Another investigation utilized 4-MUC to monitor enzymatic activities in sediment samples from Lake Gooimeer. The results demonstrated that this substrate could effectively differentiate between types of glucanases present in complex environmental samples, showcasing its potential for ecological studies .

特性

IUPAC Name |

7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O13/c1-8-4-14(25)32-11-5-9(2-3-10(8)11)31-21-19(30)17(28)20(13(7-24)34-21)35-22-18(29)16(27)15(26)12(6-23)33-22/h2-5,12-13,15-24,26-30H,6-7H2,1H3/t12-,13-,15-,16+,17-,18-,19-,20-,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTGXBPFDYMIJH-MKQZUAMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401294953 | |

| Record name | 4-Methylumbelliferyl β-cellobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401294953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72626-61-0 | |

| Record name | 4-Methylumbelliferyl β-cellobioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72626-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferylcellobioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072626610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylumbelliferyl β-cellobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401294953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[(4-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。